2-Hexyl-4-acetoxytetrahydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
10039-39-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(5-hexyloxolan-3-yl) acetate |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-11-8-12(9-14-11)15-10(2)13/h11-12H,3-9H2,1-2H3 |
InChI Key |
IAJCTZJZXRAPDK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC(CO1)OC(=O)C |
Canonical SMILES |
CCCCCCC1CC(CO1)OC(=O)C |
density |
0.952-0.961 |
Other CAS No. |
10039-39-1 |
physical_description |
Colourless liquid; Sweet floral-fruity aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in Tetrahydrofuran Chemistry
Mechanistic Investigations of Tetrahydrofuran (B95107) Ring Transformations
Experimental and mechanistic studies provide fundamental insights into the pathways through which tetrahydrofuran derivatives are formed and undergo further reactions. These investigations are essential for optimizing synthetic routes and predicting product outcomes.
While the formation of the tetrahydrofuran ring is a key synthetic step, the ring-opening of these derivatives is also a significant transformation. The mechanism of ring-opening is highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.
Under acidic conditions, the ether oxygen of the tetrahydrofuran ring is protonated, forming a good leaving group and activating the ring for nucleophilic attack. This process can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. For asymmetrically substituted tetrahydrofurans, the regioselectivity of the nucleophilic attack is determined by a balance of electronic and steric factors. The attack generally occurs at the more substituted carbon if there is significant carbocation character in the transition state, or at the less sterically hindered carbon in a more SN2-like process.
Base-catalyzed ring-opening of simple tetrahydrofurans is generally difficult due to the poor leaving group ability of the alkoxide. However, the presence of activating groups or significant ring strain can facilitate this process. For instance, epoxides, which are precursors in some tetrahydrofuran syntheses, readily undergo base-catalyzed ring-opening due to their inherent ring strain nih.govnih.gov.
In the context of 2-Hexyl-4-acetoxytetrahydrofuran, one of its synthetic routes involves the intramolecular cyclization of an epoxide intermediate, 1,2-epoxy-4-decanol, followed by acetylation. The formation of the tetrahydrofuran ring in this case is essentially the reverse of a ring-opening reaction, proceeding via an intramolecular nucleophilic attack of a hydroxyl group onto the epoxide. This intramolecular SN2-type reaction is a common and effective strategy for the synthesis of substituted tetrahydrofurans nih.gov.
Carbocation intermediates, which can be formed during acid-catalyzed reactions of tetrahydrofuran derivatives, are susceptible to rearrangement to form more stable carbocations. These rearrangements can significantly influence the final product distribution. Common rearrangement pathways include hydride shifts and alkyl shifts, such as the Wagner-Meerwein rearrangement.
A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon rsc.orgrsc.org. This process is driven by the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). Such rearrangements are plausible in the context of substituted tetrahydrofurans, particularly during their synthesis from unsaturated alcohol precursors under acidic conditions, where carbocationic intermediates are often proposed.
For instance, in acid-catalyzed cyclizations of homoallylic alcohols to form tetrahydrofurans, the initial protonation of the double bond can lead to a carbocation that may undergo rearrangement before being trapped by the intramolecular hydroxyl group. The stability of the resulting tetrahydrofuran ring can also drive these rearrangement processes.
The synthesis of this compound from 1-decen-4-ol highlights the critical role of intermediates in directing the reaction pathway and determining the final product structure. Two distinct synthetic routes have been reported, each involving different key intermediates.
Route 1: Mesylation, Dihydroxylation, and Intramolecular Nucleophilic Substitution
In this pathway, 1-decen-4-ol is first converted to a mesylate. The double bond is then dihydroxylated to form a triol. Subsequent intramolecular nucleophilic substitution, where one of the hydroxyl groups displaces the mesylate, leads to the formation of the 2-hexyl-4-hydroxytetrahydrofuran ring. The final step is the acetylation of the hydroxyl group to yield the target compound. The key intermediates in this sequence are the mesylated diol and the cyclized alcohol.
Route 2: Epoxidation, Acetylation, and Dehydration
An alternative synthesis involves the epoxidation of the double bond in 1-decen-4-ol to form 1,2-epoxy-4-decanol. This epoxide is a crucial intermediate that is then acetylated. The final ring-closing step to form the tetrahydrofuran ring occurs through an intramolecular attack of the hydroxyl group on the epoxide, a process that can be promoted by the reaction conditions. This intramolecular cyclization of an epoxy alcohol is a well-established method for the synthesis of substituted tetrahydrofurans nih.gov.
The formation of the tetrahydrofuran ring in these syntheses is often a stereoselective process, and the nature of the intermediates and the reaction conditions play a crucial role in determining the diastereoselectivity of the final product.
Table 1: Key Intermediates in the Synthesis of this compound
| Synthetic Route | Starting Material | Key Intermediate(s) | Final Step |
| Route 1 | 1-Decen-4-ol | 1-Decen-4-ol mesylate, 1,2,4-Decanetriol mesylate | Acetylation |
| Route 2 | 1-Decen-4-ol | 1,2-Epoxy-4-decanol | Intramolecular cyclization |
Computational Approaches to Reaction Mechanism Understanding
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energies of reaction intermediates. These methods are invaluable for understanding the factors that control the reactivity and selectivity of chemical reactions.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways in organic chemistry. DFT calculations can provide detailed information about the electronic structure and energetics of molecules, intermediates, and transition states along a reaction coordinate.
For tetrahydrofuran chemistry, DFT studies can be employed to:
Investigate the mechanism of ring-forming reactions, such as the intramolecular cyclization of epoxy alcohols.
Determine the activation barriers for different reaction pathways, allowing for the prediction of the most favorable route.
Analyze the electronic and steric effects of substituents on the reactivity of the tetrahydrofuran ring.
Study the nature of bonding in intermediates and transition states.
For example, DFT calculations have been used to study the autoxidation of tetrahydrofuran, providing insights into the energy barriers for hydrogen abstraction and subsequent reactions with molecular oxygen. Such studies can help in understanding the stability and reactivity of substituted tetrahydrofurans like this compound.
The transition state is a critical point on the potential energy surface that separates reactants from products. The structure and energy of the transition state determine the rate of a reaction. Computational methods allow for the location and characterization of transition state structures, providing a deeper understanding of the reaction mechanism.
In the context of the synthesis of this compound, transition state analysis can be applied to:
Elucidate the mechanism of the intramolecular SN2 reaction that forms the tetrahydrofuran ring, confirming the backside attack of the nucleophilic hydroxyl group.
Understand the origins of diastereoselectivity by comparing the energies of the transition states leading to different stereoisomers.
Investigate the possibility of rearrangement pathways by locating transition states for hydride or alkyl shifts in potential carbocationic intermediates.
DFT studies on the regioselectivity of SN2 reactions in cyclic systems have shown that the transition state ring conformation can be a determining factor, sometimes overriding the influence of ground-state ring strain. This highlights the importance of analyzing the transition state geometry to accurately predict reaction outcomes in the synthesis of complex cyclic molecules like substituted tetrahydrofurans.
Table 2: Application of Computational Methods in Tetrahydrofuran Chemistry
| Computational Method | Application | Insights Gained |
| DFT Calculations | Modeling reaction pathways of tetrahydrofuran formation and ring-opening. | Energetics of intermediates, activation barriers, and influence of substituents. |
| Transition State Analysis | Locating and characterizing transition states for key reaction steps. | Understanding reaction rates, stereoselectivity, and the feasibility of rearrangement pathways. |
| Ab Initio Calculations | Studying the stability and electronic properties of tetrahydrofuran derivatives. | Fundamental understanding of molecular structure and reactivity. |
Computational Chemistry in the Study of Substituted Tetrahydrofurans
Application of Computational Methods for Molecular Reactivity and Stability
Computational approaches are instrumental in predicting how molecules like 2-hexyl-4-acetoxytetrahydrofuran will behave in chemical reactions and which of their various forms are the most stable.
Computational methods, particularly density functional theory (DFT), are employed to predict the reactivity of tetrahydrofuran (B95107) (THF) and its derivatives. researchgate.netresearchgate.net The reactivity of the THF ring is significantly influenced by its substituents. For instance, the ether oxygen atom weakens the carbon-hydrogen (C-H) bonds on the adjacent α-carbons by approximately 3-5 kcal/mol compared to analogous alkanes. rsc.org This effect makes the α-position a preferential site for hydrogen abstraction, thereby directing the reactivity of the molecule. rsc.org
Studies on THF oxidation show that this increased reactivity can be attributed to a larger branching fraction for the isomerization of the peroxy radical (ROO•) to the hydroperoxyalkyl radical (•QOOH), a key step in chain-propagating pathways. rsc.org Computational models can calculate the energy barriers for these reaction steps. For example, theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) have shown that the activation energy is highly dependent on the nature of the atoms in the FLP and the deformation energy of the THF molecule itself. researchgate.net These predictive models allow for the rational design of reactions and catalysts by providing a detailed understanding of the reaction mechanism and the factors that control it. researchgate.netrsc.org For this compound, these methods would predict heightened reactivity at the C2 and C5 positions due to the influence of the ring oxygen. The presence of the hexyl and acetoxy groups would further modulate this reactivity through steric and electronic effects, which can be precisely quantified through calculation. acs.org
The five-membered tetrahydrofuran ring is not planar and exists in a continuous cycle of puckered conformations known as pseudorotation. researchgate.netresearchgate.net The two most representative conformations on the pseudorotation pathway are the "twist" (C₂) symmetry and the "envelope" (Cₛ) symmetry. researchgate.netsci-hub.st Computational chemistry is essential for determining the geometry and relative energies of these conformers. researchgate.net
High-level ab initio calculations and DFT have been used to study the conformational landscape of THF and its derivatives. researchgate.netrsc.org For unsubstituted THF in the gas phase, calculations have shown that the C₂ and Cₛ conformers are very close in energy, with a low barrier for interconversion. researchgate.netaip.org Recent studies combining spectroscopy and quantum chemical calculations have confirmed that the twisted C₂ conformer is slightly more populated than the bent Cₛ conformer at room temperature. aip.org
When substituents are added, as in this compound, the energy landscape becomes more complex. The preferred position of the substituents (axial vs. equatorial) and their influence on the ring's pucker are key questions addressed by conformational analysis. rsc.org For example, in tetrahydrofurfuryl alcohol, the orientation of the hydroxymethyl group influences whether the envelope or twist form of the ring is more stable. researchgate.net Computational studies have found that electronegative substituents tend to favor pseudo-axial positions, while alkyl groups prefer pseudo-equatorial locations. rsc.org A full conformational analysis of this compound would involve calculating the relative energies of all possible twist and envelope conformations for both the cis and trans isomers to identify the most stable structures.
| Conformer | Symmetry | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Twist | C₂ | 0.00 | ωB97XD/cc-pVTZ aip.org |
| Envelope (Bent) | Cₛ | ~0.03 | ωB97XD/cc-pVTZ aip.org |
| Interconversion Barrier | - | <0.15 | MP2/cc-pVTZ researchgate.net |
Computational chemistry provides a robust framework for assessing the relative thermodynamic stability of different isomers. scirp.orgnih.gov For this compound, four stereoisomers exist: (2S,4R)-cis, (2R,4S)-cis, (2R,4R)-trans, and (2S,4S)-trans. leffingwell.com Calculating the ground-state electronic energy of the optimized geometry for each of these isomers allows for a direct comparison of their relative stabilities. scirp.orgresearchgate.net
The stability is determined by a combination of factors, including steric hindrance between the substituents and stereoelectronic effects like hyperconjugation. acs.orgnih.gov In substituted cyclic systems, trans isomers are often, but not always, more stable than cis isomers due to reduced steric strain. However, electronic interactions can sometimes favor the cis arrangement. nih.gov Computational methods like DFT (e.g., with the M06-2X functional) and MP2 are adept at capturing these subtle energetic differences. rsc.org By comparing the calculated energies, one can predict the equilibrium distribution of isomers. For instance, a computational study on propanol (B110389) isomers correctly identified propan-2-ol as thermodynamically more stable than propan-1-ol. scirp.org A similar approach for the isomers of this compound would provide a quantitative ranking of their stabilities, offering valuable insights for their synthesis and separation. leffingwell.comresearchgate.net
Theoretical Spectroscopy and Molecular Property Prediction
Computational methods can generate theoretical spectra and predict electronic properties, which are invaluable for identifying new compounds and understanding their chemical nature.
Quantum chemical calculations are widely used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. researchgate.net These theoretical spectra are crucial for the interpretation of experimental data and the structural elucidation of newly synthesized molecules like the isomers of this compound. chempap.orgmdpi.com
For IR spectroscopy, calculations using DFT methods (such as B3LYP with a 6-311G(d,p) basis set) can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental anharmonic vibrational modes. aip.org Comparing the computed IR spectrum with the experimental one can confirm a proposed structure or distinguish between different conformers, as each has a unique vibrational signature. aip.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in assigning the complex spectra of substituted tetrahydrofurans. chempap.org UV-Vis absorption maxima, which correspond to electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT), providing information about the molecule's electronic structure. researchgate.net
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) researchgate.net | Calculated Frequency (B3LYP/6-311G(d,p)) researchgate.net |
|---|---|---|
| CH₂ stretching | 2978 | 2985 |
| CH₂ stretching | 2860 | 2872 |
| CH₂ scissoring | 1470 | 1475 |
| C-O-C stretching | 1070 | 1084 |
| Ring breathing | 912 | 915 |
The electronic structure of a molecule is fundamentally linked to its reactivity and properties. nih.gov Frontier Molecular Orbital (FMO) theory is a key computational tool that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The spatial distribution and energies of these orbitals provide deep insights into chemical reactivity. researchgate.net For example, mapping the HOMO and LUMO onto the molecular structure of a THF derivative can visually identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. scirp.orgresearchgate.net A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. scirp.org These calculations are essential for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting the outcomes of pericyclic and other orbital-controlled reactions. numberanalytics.comimperial.ac.uk
| Orbital | Energy (eV) researchgate.net | Significance |
|---|---|---|
| HOMO | -10.12 | Region of electron donation (nucleophilicity) |
| LUMO | 4.15 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 14.27 | Indicator of chemical stability and reactivity |
Fukui Function Analysis of Tetrahydrofuran Derivatives
Computational chemistry provides powerful tools for understanding the reactivity of molecules. One such tool, the Fukui function, is instrumental in predicting the sites of electrophilic, nucleophilic, and radical attack in a molecule. wikipedia.org This analysis is particularly insightful for understanding the chemical behavior of substituted tetrahydrofurans.
The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org In simpler terms, it indicates how the electron density at a specific point in a molecule changes when an electron is added or removed. This allows for the identification of the most reactive sites.
There are three main types of Fukui functions that correspond to different types of chemical reactions: faccts.de
f+(r): for nucleophilic attack (addition of an electron). This function identifies the sites most susceptible to attack by a nucleophile.
f-(r): for electrophilic attack (removal of an electron). This function highlights the sites most susceptible to attack by an electrophile.
f0(r): for radical attack. This function points to the sites most likely to be attacked by a radical.
A comprehensive study on tetrahydrofuran and its derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory has provided valuable insights into their reactivity through Fukui function analysis. grafiati.comgrafiati.comresearchgate.net While specific data for this compound is not explicitly detailed in this foundational study, the principles and findings for other substituted tetrahydrofurans can be extrapolated to understand its reactivity.
The analysis of simpler tetrahydrofuran derivatives reveals distinct reactive sites within the molecule. For instance, in amino-substituted tetrahydrofuran, the Fukui functions can predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Hypothetical Fukui Function Indices for this compound
The following table presents a hypothetical Fukui function analysis for this compound, based on the general principles observed in the study of other tetrahydrofuran derivatives. The actual values would require specific computational calculations for this molecule.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |
| O1 (Ring) | High | Low | Moderate |
| C2 (Ring) | Moderate | High | Moderate |
| C4 (Ring) | Moderate | High | Moderate |
| O (Acetyl) | High | Low | Moderate |
| C (Carbonyl) | High | Low | Moderate |
This table is illustrative and based on general principles of reactivity for similar functional groups.
The data suggests that for a nucleophilic attack, the oxygen atoms of the tetrahydrofuran ring and the acetyl group, as well as the carbonyl carbon, would be the most likely targets due to their higher f+ values. Conversely, for an electrophilic attack, the carbon atoms of the tetrahydrofuran ring (C2 and C4) are predicted to be more reactive, as indicated by their higher f- values.
The study by Dwivedi et al. also utilized frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to complement the Fukui function analysis. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The distribution of these orbitals across the molecule aligns with the predictions of the Fukui functions. researchgate.net For substituted tetrahydrofurans, the HOMO is often localized on the heteroatom (oxygen), while the LUMO is distributed over the carbon skeleton, further supporting the predicted sites of reactivity. grafiati.comgrafiati.com
Advanced Spectroscopic Characterization Methodologies for 2 Hexyl 4 Acetoxytetrahydrofuran Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the chemical environment of individual atoms. researchgate.net Both one-dimensional and two-dimensional NMR experiments are indispensable for assembling the complete structural puzzle of 2-hexyl-4-acetoxytetrahydrofuran analogs. researchgate.netemerypharma.com
One-Dimensional NMR Techniques (¹H, ¹³C NMR)
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical shift of each proton, which is indicative of its electronic environment. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information on their connectivity. emerypharma.com For this compound, specific proton signals can be assigned to the hexyl chain, the tetrahydrofuran (B95107) ring, and the acetyl group. For instance, a publication on the synthesis of this compound reported ¹H NMR data for the two diastereomers, showing distinct signals for key protons such as H-C(2), H-C(4), and the methyl protons of the acetyl group. researchgate.net
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum displays the chemical shifts of each unique carbon atom. libretexts.org Unlike ¹H NMR, peak integration is not typically quantitative in standard ¹³C NMR. However, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, and even quaternary carbons. libretexts.orgpitt.edu In the case of this compound, distinct signals would be expected for the carbons in the hexyl side chain, the tetrahydrofuran ring, the carbonyl carbon of the acetate (B1210297) group, and the methyl carbon of the acetate group. hmdb.ca
| ¹H NMR Data for this compound Diastereomers researchgate.net | |
| Proton | Chemical Shift (δ, ppm) |
| H-C(3) (minor diastereomer) | 2.41 (m) |
| H-C(3) (major diastereomer) | 2.09 (overlapping m) |
| Me-C=O | 2.06 (overlapping m) |
| H-C(1')–H-C(5') and H-C(3) | 1.25–1.82 (m) |
| H-C(5) (major diastereomer) | 3.71 (overlapping m, J = 10.5 Hz) |
| H-C(2) (major diastereomer) | 4.00 (m) |
| H-C(5) (minor diastereomer) | 4.13 (dd, J = 10.5, 2.5 Hz) |
| H-C(4) | 5.09 (m) |
| Solvent not specified in the source. |
| Predicted ¹³C NMR Data for a Related Compound (Hexyl Acetate) hmdb.ca | |
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 173.81 |
| -CH₂-O- | 65.59 |
| -CH₂- (various) | 32.3, 29.4, 26.3, 23.3 |
| -CH₃ (hexyl) | 14.42 |
| -CH₃ (acetyl) | 21.36 |
| Solvent: H₂O |
Two-Dimensional NMR for Atom Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of atomic connections and the spatial arrangement of atoms. researchgate.netscience.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. rsc.org For this compound, COSY would be instrumental in tracing the proton-proton correlations within the hexyl chain and along the tetrahydrofuran ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons to which they are attached. emerypharma.com This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For instance, an HMBC spectrum of this compound would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as between the H-4 proton and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov This is essential for determining the relative stereochemistry of the molecule. In this compound, NOESY can distinguish between cis and trans isomers by showing correlations between protons on the same side of the tetrahydrofuran ring. leffingwell.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. savemyexams.com
For this compound, the IR spectrum would exhibit characteristic absorption bands for the key functional groups:
C=O Stretch : A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group. libretexts.org
C-O Stretch : The C-O stretching vibrations of the ester and the ether linkage in the tetrahydrofuran ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org
C-H Stretch : The C-H stretching vibrations of the alkane portions (hexyl chain and tetrahydrofuran ring) would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
The specific frequencies and shapes of these bands can provide clues about the molecular environment of the functional groups. maricopa.edu
| Characteristic IR Absorption Frequencies for this compound | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester and Ether) | 1000 - 1300 |
| C-H (Alkane) | 2850 - 3000 |
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight of a compound and can be used to deduce its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. miamioh.edu
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.org Key fragmentation pathways for this compound would likely include:
Loss of the acetyl group : Cleavage of the bond between the oxygen and the acetyl group.
Cleavage of the hexyl side chain : Fragmentation at various points along the C-C bonds of the hexyl group. msu.edu
Ring opening of the tetrahydrofuran moiety : Followed by further fragmentation.
Analysis of the masses of these fragments helps to piece together the structure of the original molecule. The mass spectrum of the related compound, hexyl acetate, shows a molecular ion peak and characteristic fragment ions. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. tanta.edu.egazooptics.com
Biological Relevance and Chemical Probes Based on Tetrahydrofuran Scaffolds
Role of Tetrahydrofuran (B95107) Motifs in Biologically Active Compounds
The tetrahydrofuran (THF) ring is a prevalent structural motif found in a wide array of natural products, contributing significantly to their biological activities. researchgate.netresearchgate.net This five-membered oxygenated heterocycle is a key building block in numerous compounds, including polyketides, terpenes, and lipids, many of which are sourced from marine organisms. dntb.gov.uanih.govnih.gov
Structural Significance in Natural Products
The tetrahydrofuran moiety is a common feature in a diverse range of natural products, often contributing to their complex architectures and pharmacological potential. dntb.gov.uanih.gov It is a fundamental structural unit in many carbohydrates and serves as a precursor to various biologically active molecules. scirp.org Marine environments, in particular, are a rich source of compounds containing the THF ring, which are often secondary metabolites used by organisms as a defense mechanism. scirp.org
Examples of natural product classes where the THF motif is prominent include:
Polyketide Macrolides: Many marine macrolides, known for their potent biological activities, incorporate THF rings within their structure. nih.govsemanticscholar.org These compounds, often isolated from sponges, algae, or dinoflagellates, are of great interest to the scientific community due to their challenging structures and potential as pharmaceuticals. nih.gov
Terpenoids: A significant number of marine-derived terpenoids feature THF rings. dntb.gov.uanih.gov These metabolites have shown promise as leads for developing novel antibiotics, anticancer drugs, and other therapeutic agents. dntb.gov.uapreprints.org
Acetogenins: These are polyketide-derived secondary metabolites that frequently contain THF rings. nih.gov
Lignans (B1203133): Tetrahydrofuran lignans have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimalarial properties. scirp.org
The presence of the THF ring can enhance a compound's hydrophilicity and metabolic stability, which are desirable properties in medicinal chemistry. researchgate.net
Mechanistic Insights into Biological Interactions of Tetrahydrofuran-Containing Molecules
The THF ring's structure and conformational flexibility are crucial to its role in molecular interactions. aip.org The ether oxygen of the THF ring is a key feature, capable of forming hydrogen bonds within the active sites of enzymes, which can be critical for binding and biological activity. nih.gov For instance, in the design of HIV protease inhibitors, the THF ring's oxygen can mimic the hydrogen-bonding interactions of a peptide's carbonyl oxygen. nih.gov The significance of this interaction is highlighted by studies where replacing the THF oxygen with a methylene (B1212753) group leads to a drastic loss of antiviral activity, likely due to the loss of this hydrogen bonding capability. nih.gov
Furthermore, the conformation of the THF ring, which undergoes a puckering motion known as pseudorotation, profoundly influences its reactivity and interactions with other molecules. aip.org This conformational versatility is a key factor in the design of synthetic pathways and plays a crucial role in the selectivity and function of biomolecules through van der Waals interactions. aip.org In the context of riboswitches, which are segments of RNA that can bind small molecules, the binding of THF is dependent on magnesium ions, which help to pre-organize the binding pocket for efficient ligand recognition. nih.gov This interaction can regulate gene expression by altering the accessibility of the ribosome-binding site. nih.gov
Development of Tetrahydrofuran-based Chemical Probes
Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study complex biological processes with high spatial and temporal resolution. numberanalytics.com The THF scaffold serves as a valuable starting point for the development of such probes.
Design Principles for Probing Biological Systems with Small Molecules
The effective design of small-molecule probes requires careful consideration of several key principles to ensure their utility and the reliability of the data they generate. numberanalytics.comresearchgate.net
Key design principles include:
Specificity and Selectivity: The probe must bind to its intended target with high specificity, minimizing off-target effects that could lead to confounding results. numberanalytics.comresearchgate.net
Potency: The probe should exhibit high affinity for its target biomolecule. numberanalytics.com
Cell Permeability and Bioavailability: For studying intracellular processes, probes must be able to cross the cell membrane and be stable in biological fluids. numberanalytics.comresearchgate.net
Structural and Biological Compatibility: The probe's structure should be amenable to synthesis and should not inherently disrupt the biological system in unintended ways. researchgate.net
Inclusion of a Handle: Probes often incorporate a reporter tag or a reactive group (handle) for detection or downstream applications. nih.gov For example, fluorescent probes incorporate a fluorophore, while probes for target identification may include an alkyne handle for "click" chemistry or a photo-crosslinking group. nih.govuniversiteitleiden.nl
Chemical Biology Approaches for Target Elucidation Using Tetrahydrofuran Scaffolds
Identifying the molecular target of a bioactive compound is a critical and often challenging step in drug discovery and chemical biology. nih.govnorthwestern.edu Chemical biology provides several powerful approaches for target elucidation, many of which involve designing chemical probes based on the bioactive molecule's scaffold. nih.gov
Affinity-based target identification is a common and direct method. rsc.org This approach typically involves synthesizing a probe by modifying the parent compound (such as a THF-containing molecule) with two key features: a reactive group for covalent attachment to the target and a reporter tag for enrichment and identification.
A popular strategy is two-step photoaffinity labeling:
Probe Design: A photoaffinity probe is created by incorporating a photoreactive group (like a diazirine) and a ligation handle (like a terminal alkyne) into the structure of the bioactive small molecule. universiteitleiden.nlnih.gov
Target Labeling: The probe is incubated with cells or a cell lysate. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein(s). universiteitleiden.nl
Enrichment and Identification: The alkyne handle is then used in a bioorthogonal "click" reaction to attach a reporter molecule, such as biotin. The biotin-tagged protein-probe complexes can then be enriched using avidin (B1170675) beads and identified via mass spectrometry. universiteitleiden.nl
This chemical proteomics approach has been successfully used to identify novel protein targets for various compounds, and the principles can be applied to probes built upon a tetrahydrofuran scaffold to unravel their mechanisms of action. universiteitleiden.nlnih.gov
Structure-Activity Relationship (SAR) Studies of Tetrahydrofuran Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govresearchgate.net Such studies provide crucial insights for optimizing lead compounds into more potent and selective drugs or chemical probes. nih.gov
For tetrahydrofuran derivatives, SAR studies might explore:
Substitution on the THF ring: The position, type, and stereochemistry of substituents on the THF ring can dramatically influence activity. For example, in a series of HIV protease inhibitors, incorporating C4 ether groups on a bis-THF ligand was explored to form additional hydrogen-bonding interactions with the protease backbone. nih.gov
Stereochemistry: The relative and absolute stereochemistry of chiral centers on the THF ring is often critical. In one study of polyether ring systems, the (R)-stereoisomer demonstrated a sixfold increase in antiviral activity compared to the (S)-isomer. nih.gov
Modifications to Linked Moieties: For compounds where the THF is part of a larger structure, modifications to other parts of the molecule are also key. In studies of YC-1 analogs, changing the groups attached to the core indazole structure, while keeping a furyl (a dehydrated THF analog) moiety constant, led to significant variations in inhibitory activity. nih.gov For instance, substituting the benzyl (B1604629) group with phenyl rings containing electron-withdrawing groups like trifluoromethyl or cyano enhanced inhibitory activity. nih.gov
Molecular docking studies are often used in conjunction with SAR to rationalize the observed activity trends and guide further structural modifications. researchgate.net
Theoretical Frameworks for SAR Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound relates to its biological activity. For tetrahydrofuran derivatives, SAR studies are crucial for optimizing their therapeutic potential and for designing novel compounds with desired properties.
Pharmacophore modeling is a powerful theoretical framework used in SAR analysis. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For tetrahydrofuran-based ligands, pharmacophore models can be developed based on a set of known active compounds to identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for binding to a specific target. nih.govtandfonline.com These models then serve as templates for the virtual screening of compound libraries to identify new potential lead structures. nih.gov
The following table details the distinct odor properties of the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran, illustrating a clear structure-activity relationship where subtle changes in stereochemistry lead to significant differences in sensory perception. dntb.gov.uaresearchgate.netleffingwell.comresearchgate.net
| Stereoisomer | Odor Description | Flavor Dilution Factor |
| (-)-(2S,4R)-cis-2-Hexyl-4-acetoxytetrahydrofuran | Strong sweet, alcoholic odor with a weak milk-like note | 128 |
| (+)-(2R,4S)-cis-2-Hexyl-4-acetoxytetrahydrofuran | Weak burnt woody, sour odor with a faint sweet onion-like note | 16 |
| (-)-(2R,4R)-trans-2-Hexyl-4-acetoxytetrahydrofuran | Fresh fruity, sweet, sour odor with a weak garlic-like note | 64 |
| (+)-(2S,4S)-trans-2-Hexyl-4-acetoxytetrahydrofuran | Cooling, sweet odor with a faint sour, fruity note | 32 |
In Silico Methods for Quantifying Structure-Activity Relationships
In silico methods have become indispensable tools for quantifying structure-activity relationships (QSAR), offering a rapid and cost-effective means to predict the biological activity of new chemical entities. These computational techniques are particularly valuable for exploring the vast chemical space of tetrahydrofuran derivatives.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are a prominent in silico approach. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. tandfonline.comnih.govijpsonline.commagtech.com.cnmdpi.comtandfonline.com In a typical CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. ijpsonline.com These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov
For example, 3D-QSAR studies on tetrahydropyran (B127337) derivatives, which are structurally related to tetrahydrofurans, have been used to rationalize their inhibitory potency against serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov These studies have shown that steric fields often dominate the contribution to activity, indicating the importance of molecular shape and bulk.
The table below provides examples of bioactive tetrahydrofuran derivatives and their associated biological activities, which can serve as training sets for developing QSAR models.
| Compound Class | Specific Example | Biological Activity |
| Antiviral | Darunavir (Prezista) | HIV-1 Protease Inhibitor nih.gov |
| Anticancer | FR901464 Analog | Antiproliferative activity acs.org |
| Anticancer | Imidazole Derivative | Cytotoxicity against HepG2 liver cancer cells researchgate.net |
| Natural Product | Aspericacid A | Moderate inhibitory activity against Candida albicans and Cryptococcus neoformans mdpi.com |
Another powerful in silico method is pharmacophore-based virtual screening . Once a robust pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features. nih.gov This approach has been successfully applied to identify novel inhibitors for various targets, including those with tetrahydrofuran-based ligands.
Molecular docking is another crucial in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org For tetrahydrofuran derivatives, docking studies can provide insights into the specific interactions between the ligand and the active site of the enzyme, such as the hydrogen bonds formed by the ether oxygen of the THF ring. nih.govacs.org The information from docking can be used to refine SAR hypotheses and guide the design of more potent and selective inhibitors.
Advanced Applications of Tetrahydrofuran Scaffolds in Materials Science
Integration of Tetrahydrofuran (B95107) Units into Polymeric Materials
The incorporation of tetrahydrofuran (THF) units into polymer structures is a versatile strategy for designing materials with tailored properties. Polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), is the most prominent polymer derived from THF and serves as a soft segment in a variety of high-performance polymers, including polyurethanes and polyesters. researchgate.net The flexible and hydrophobic nature of the PTHF backbone imparts unique characteristics to the resulting materials. mdpi.com
Researchers have developed various methods to synthesize polymers containing THF units, ranging from the ring-opening polymerization of THF to the creation of copolymers with other monomers like epichlorohydrin (B41342) and ethylene (B1197577) oxide. scispace.comlew.ro These approaches allow for the fine-tuning of polymer properties, such as their thermal and mechanical behavior. researchgate.net For instance, the copolymerization of THF with propylene (B89431) oxide can yield materials with a broad range of glass transition temperatures and rubber-like behavior. researchgate.net
A significant area of research focuses on the functionalization of PTHF to introduce reactive groups, which can then be used for further modifications or to impart specific functionalities. mdpi.comrug.nl While PTHF traditionally lacks functional handles along its backbone, recent studies have demonstrated the synthesis of side-chain functionalized PTHF derivatives. mdpi.com This opens up possibilities for creating materials with tunable properties, such as pH or thermo-responsiveness. mdpi.com The ability to introduce functional groups, such as the acetate (B1210297) group in 2-Hexyl-4-acetoxytetrahydrofuran, into the THF ring suggests a potential for creating polymers with specific chemical reactivity or tailored physical properties.
The integration of THF units has led to the development of a wide array of functional materials. For example, PTHF-based thermoplastic elastomers exhibit excellent mechanical properties and are used in applications ranging from artificial leather to the wheels of roller skates. nmb-journal.com Furthermore, the biocompatibility of PTHF has made it a valuable component in the design of biomaterials for applications like soft tissue engineering. mdpi.comnih.gov
Table 1: Examples of Polymeric Materials Incorporating Tetrahydrofuran Units
| Polymer System | Monomers/Components | Key Properties/Applications |
| Polyurethane Elastomers | Polytetrahydrofuran (PTHF), Diisocyanates | High flexibility, hydrolytic stability, used in skin tissue engineering. mdpi.com |
| Poly(tetrahydrofuran) Viologen Ionene | PTHF soft segments, Viologen hard segments | Good elastomeric properties, microphase-separated structure. kpi.ua |
| Side-Chain Functionalized PTHF | cis-2-Butene-1,4-diol, trans-1,4-Dibromo-2-butene | Tunable thermal and pH-responsive properties. mdpi.com |
| Poly(epichlorohydrin-co-tetrahydrofuran) | Epichlorohydrin, Tetrahydrofuran | High chain mobility, resistance to ozone. scispace.com |
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic acid, Glycolic acid | Soluble in THF, used for drug delivery and tissue engineering scaffolds. seqens.com |
Tetrahydrofuran in the Fabrication of Advanced Scaffolds
The unique properties of tetrahydrofuran as a solvent and as a polymeric building block are leveraged in the fabrication of advanced scaffolds for a variety of applications, particularly in materials science and biomedical engineering.
Electrospinning Techniques Utilizing Tetrahydrofuran as a Solvent
Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the extracellular matrix (ECM), making them highly suitable for tissue engineering applications. nih.govresearchgate.net Tetrahydrofuran is a widely used solvent in electrospinning due to its ability to dissolve a broad range of polymers and its high volatility, which facilitates rapid fiber formation. researchgate.netavestia.com
The choice of solvent system in electrospinning is critical as it significantly influences the morphology of the resulting fibers. researchgate.netscispace.com THF is often used in solvent mixtures, for example with dimethylformamide (DMF), to control the electrospinning process and tailor the fiber characteristics. researchgate.netscispace.comresearchgate.net Research has shown that varying the ratio of THF in the solvent mixture can lead to the formation of fibers with different diameters, porosities, and surface features, such as beads or grooves. scispace.comnih.govnih.gov For instance, in the electrospinning of polycarbonate, increasing the THF ratio in a THF:DMF mixture resulted in a strong network of fibers. researchgate.netscispace.com Similarly, for polystyrene fibers, the use of THF in the solvent system can lead to the formation of porous or grooved textures. nih.govnih.gov
The optimization of electrospinning parameters, including the solvent system, is crucial for producing scaffolds with desired properties for specific applications. For example, in the fabrication of polycaprolactone (B3415563) nanofibers, a 3:1 ratio of THF to methanol (B129727) was found to be an effective "green" alternative to halogenated solvents. avestia.com
Table 2: Influence of Tetrahydrofuran as a Solvent in Electrospinning
| Polymer | Solvent System | Effect of THF | Resulting Fiber Morphology |
| Polycarbonate (PC) | THF/DMF | Increasing THF ratio enhances fiber networking. researchgate.netscispace.com | Strong networking of fibers; bead shape influenced by voltage and THF:DMF ratio. scispace.com |
| Polystyrene (PS) | THF/DMF | The ratio of THF to DMF controls the porosity and surface area of the fibers. nih.gov | Nanoporous fibers with controlled bead density. nih.gov |
| Polystyrene (PS) | DCM/THF | Insufficient difference in boiling points resulted in non-grooved fibers. nih.gov | Non-grooved fibers. nih.gov |
| Polycaprolactone (PCL) | THF/Methanol | Used as a less toxic solvent alternative. avestia.com | Homogeneous nanofibers. avestia.com |
| Poly(vinyl chloride) (PVC) | THF/DMF | The solvent system is a critical factor for electrospinnability. researchgate.net | Homogeneous fiber formation. researchgate.net |
Polymeric Scaffold Design for Specific Material Functions
Beyond its role as a solvent, the tetrahydrofuran moiety is integral to the design of polymeric scaffolds with specific functions. Techniques like thermally induced phase separation (TIPS) utilize THF to create scaffolds with controlled microstructures. nih.govumich.edu For instance, by using a mixture of benzene (B151609) and THF as the solvent for poly(L-lactic acid) (PLLA), researchers have fabricated nanofibrous scaffolds with an oriented and interconnected microtubular pore network, which is beneficial for applications like vascular tissue engineering. nih.govumich.edu
Polymers based on PTHF are also directly used to create scaffolds with desirable properties for biomedical applications. For example, polyurethane 3D scaffolds based on PTHF and polyethylene (B3416737) glycol (PEG) have been developed for soft tissue engineering, exhibiting high porosity and interconnected pores. mdpi.com The inherent biocompatibility and biodegradability of certain PTHF-based polymers make them excellent candidates for creating scaffolds for regenerative medicine and drug delivery systems. nmb-journal.comnih.govseqens.com
The functionalization of the tetrahydrofuran ring, as seen in this compound, presents an opportunity to design scaffolds with tailored functionalities. The hexyl group could enhance hydrophobicity, while the acetoxy group could be a site for further chemical modification or controlled release of acetic acid upon hydrolysis. While specific research on the use of this compound in scaffold design is yet to be conducted, the principles established with other functionalized THF derivatives suggest a promising future for such compounds in creating advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
